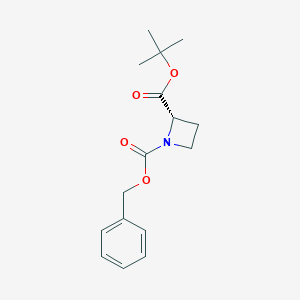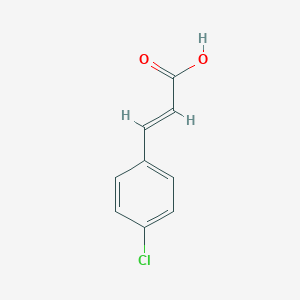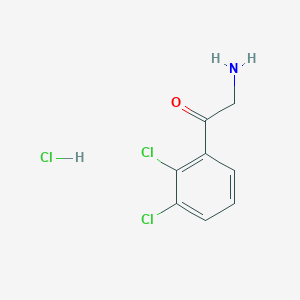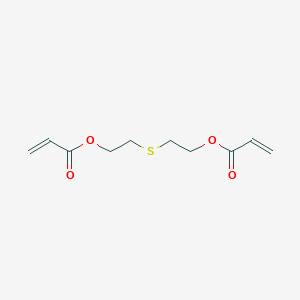![molecular formula C47H53FN2O6 B016977 (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-41-1](/img/structure/B16977.png)
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrole ring could be formed via a Paal-Knorr synthesis or a Hantzsch pyrrole synthesis. The dioxane ring could be formed via an acetal formation reaction. The ester group could be introduced via a Fischer esterification or a Steglich esterification. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromaticity of the pyrrole ring and the rigidity of the dioxane ring would likely contribute to the overall shape of the molecule. The presence of the ester group could introduce some polarity to the molecule .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, depending on the conditions. The pyrrole ring could undergo electrophilic aromatic substitution reactions, while the ester group could participate in nucleophilic acyl substitution reactions. The dioxane ring could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Applications De Recherche Scientifique
Pharmaceutical Research
This compound is commonly used in drug research and development . It’s a derivative of Atorvastatin, a medication used to treat high cholesterol levels and prevent cardiovascular diseases . The compound is labeled with deuterium, a stable isotope of hydrogen, to enable tracing of the compound’s metabolic fate in the body .
Bioavailability Studies
The compound has a tert-butyl ester group, which makes it more lipophilic and enhances its bioavailability . This property is crucial in drug delivery as it affects the rate and extent to which the active moiety is absorbed and becomes available at the site of action .
Stability Studies
The benzyloxy group confers stability to the compound and makes it less susceptible to degradation . This is important in the pharmaceutical industry as it affects the shelf-life and efficacy of the drug .
Metabolite Analysis
It is used as a reference standard for Atorvastatin metabolite analysis . This is crucial in understanding the metabolism of Atorvastatin, and can provide insights into its pharmacokinetics and pharmacodynamics .
Mass Spectrometry-Based Assays
The compound is also used as an internal standard for mass spectrometry-based assays . This helps in the accurate quantification of Atorvastatin in biological samples .
Therapeutic Applications
As a derivative of Atorvastatin, this compound may also share some of its therapeutic applications. Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor . It’s the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .
Mécanisme D'action
Target of Action
The compound, 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester, is a deuterium-labeled derivative of Atorvastatin . Atorvastatin is a well-known medication used to treat high cholesterol levels and prevent cardiovascular diseases . The primary target of Atorvastatin is the enzyme HMG-CoA reductase , which plays a crucial role in the production of cholesterol in the liver.
Mode of Action
As a competitive inhibitor of HMG-CoA reductase, Atorvastatin works by binding to the enzyme and preventing it from converting HMG-CoA to mevalonate, a precursor of cholesterol . This results in a decrease in the production of cholesterol and an increase in the uptake of LDL cholesterol from the bloodstream, thereby lowering the overall cholesterol levels in the body .
Biochemical Pathways
The action of Atorvastatin primarily affects the mevalonate pathway, which is responsible for the synthesis of cholesterol in the body . By inhibiting the conversion of HMG-CoA to mevalonate, Atorvastatin disrupts this pathway, leading to a reduction in cholesterol synthesis and an increase in the removal of LDL cholesterol from the bloodstream .
Pharmacokinetics
The deuterium labeling of 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester is significant as it can potentially affect the pharmacokinetic and metabolic profiles of the drug . Deuteration has been shown to potentially enhance the metabolic stability of drugs, which could lead to improved pharmacokinetic properties . .
Result of Action
The primary result of the action of 2-Benzyloxy Atorvastatin-d5 Acetonide tert-Butyl Ester, like Atorvastatin, is a reduction in the levels of LDL cholesterol in the bloodstream . This can help to prevent the buildup of cholesterol in the arteries, reducing the risk of atherosclerosis and associated cardiovascular diseases .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-38-20-14-15-21-39(38)53-30-32-16-10-8-11-17-32)41(33-18-12-9-13-19-33)44(34-22-24-35(48)25-23-34)50(43)27-26-36-28-37(55-47(6,7)54-36)29-40(51)56-46(3,4)5/h8-25,31,36-37H,26-30H2,1-7H3,(H,49,52)/t36-,37-/m1/s1/i9D,12D,13D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGOSXIVDYLJF-OIEQPYKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4)C(C)C)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C6=CC=C(C=C6)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440944 | |
| Record name | (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
CAS RN |
265989-41-1 | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-(phenyl-d5)-4-[[[2-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265989-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




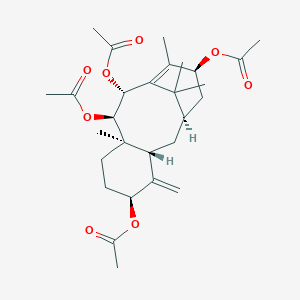
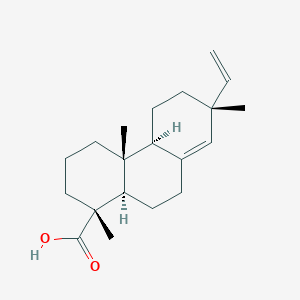
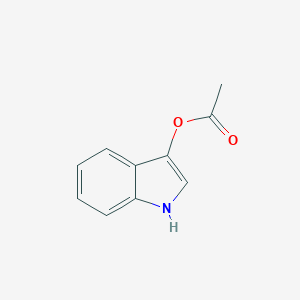



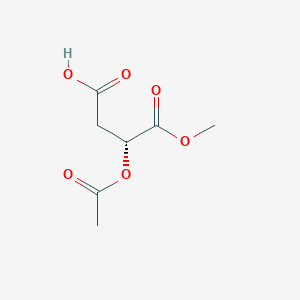
![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
